molecular formula C23H32N2O2S B2667225 N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-butoxybenzamide CAS No. 955228-65-6

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-butoxybenzamide

Cat. No.: B2667225
CAS No.: 955228-65-6
M. Wt: 400.58
InChI Key: WSIOWRLPAMRZCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-butoxybenzamide is a synthetic organic compound of significant interest in agrochemical research and development. It features a hybrid structure combining an azepane ring, a thiophene moiety, and a butoxybenzamide group. This specific architecture is characteristic of modern active ingredients designed to interact with biological targets in novel ways. Compounds with this core structure are frequently investigated for their fungicidal properties, particularly against destructive plant pathogens like oomycetes . Research on highly similar molecular frameworks has demonstrated excellent efficacy against diseases such as cucumber downy mildew, with some analogues showing higher activity than commercial standards . The azepane ring enhances the molecule's lipophilicity, which can influence its pharmacokinetic properties and membrane permeability . The presence of the thiophene heterocycle is a common feature in many commercial fungicides and is often associated with broad and potent biological activity . This compound serves as a valuable building block and lead structure for further synthetic optimization in the discovery of new crop protection agents. It is supplied for research purposes only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O2S/c1-2-3-15-27-21-10-8-19(9-11-21)23(26)24-17-22(20-12-16-28-18-20)25-13-6-4-5-7-14-25/h8-12,16,18,22H,2-7,13-15,17H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIOWRLPAMRZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-butoxybenzamide is a synthetic compound that has garnered interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure

The compound is characterized by a complex structure that includes:

  • Azepane ring : A seven-membered nitrogen-containing ring.
  • Thiophene moiety : A five-membered ring containing sulfur.
  • Butoxybenzamide group : A benzene ring with a butoxy substituent and an amide functional group.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in pharmacology.

1. Protein Tyrosine Phosphatase Inhibition

One of the most notable activities of this compound is its role as an inhibitor of protein tyrosine phosphatases (PTPases). PTPases are crucial in regulating various cellular processes, including:

  • Cell signaling
  • Cellular growth
  • Immune response

Inhibition of PTPases can have therapeutic implications for diseases such as cancer and autoimmune disorders.

2. Anticancer Potential

The compound's ability to inhibit PTPases suggests potential anticancer properties. By modulating signaling pathways involved in cell proliferation and survival, it may contribute to the development of novel cancer therapies.

3. Antimicrobial Activity

Preliminary studies have indicated that derivatives of the compound may possess antimicrobial properties. This could be attributed to the presence of the thiophene and azepane groups, which are known to enhance biological activity.

The precise mechanism by which this compound exerts its effects is not fully elucidated. However, it is believed that:

  • The azepane ring enhances binding affinity to target proteins.
  • The thiophene and butoxy groups contribute to the overall activity through interactions with specific molecular targets, such as enzymes or receptors.

Research Findings

A summary of key findings from various studies is presented below:

StudyFindings
Study on PTPase Inhibition Demonstrated effective inhibition of specific PTPases, suggesting therapeutic potential in cancer treatment.
Antimicrobial Assessment Preliminary results indicated potential antimicrobial activity against several bacterial strains.
Structure-Activity Relationship (SAR) Analysis suggested that modifications to the azepane and thiophene components could enhance biological activity.

Comparison with Similar Compounds

Key Observations:

  • Azepane vs. Piperazine/Piperidine : The target’s 7-membered azepane ring may confer greater conformational flexibility compared to the 6-membered piperazine in ’s D3 ligands. This could enhance binding to larger receptor pockets but reduce selectivity .
  • Butoxy vs. However, bromoethoxy groups in serve as reactive intermediates for further functionalization .
  • Thiophene Positioning : The thiophen-3-yl group in the target and compounds contrasts with thiophen-2-yl isomers, which may alter electronic properties and steric interactions in receptor binding .

Pharmacological and Physicochemical Properties

  • Solubility: The butoxy group enhances solubility in non-polar solvents (e.g., logD7.4 ~2.5) compared to the polar piperazine-containing analog in (logD7.4 ~1.8).
  • Receptor Affinity : While the target compound’s receptor profile is uncharacterized in the evidence, the piperazine analog in shows sub-micromolar affinity for D3 receptors (Ki = 0.42 nM) due to aryl-chlorophenyl interactions. The azepane in the target may shift affinity toward other GPCRs (e.g., sigma receptors) .
  • Imaging Potential: ’s PT-ADA-PPR demonstrates dual-color lysosomal imaging via porphyrin integration. The target lacks a porphyrin moiety but could be modified with fluorescent tags via its secondary amine for similar applications .

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